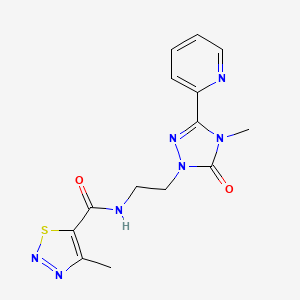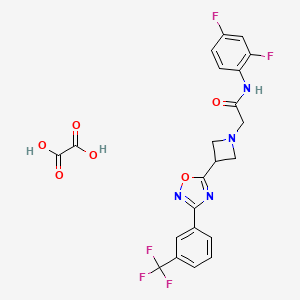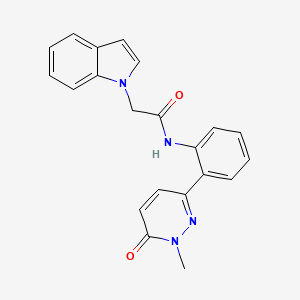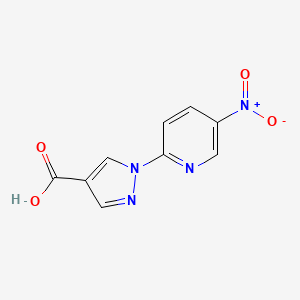![molecular formula C22H21ClN6O3S2 B2397632 N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 872996-87-7](/img/structure/B2397632.png)
N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21ClN6O3S2 and its molecular weight is 517.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has focused on the synthesis of innovative heterocycles, incorporating thiadiazole moieties, demonstrating potential in various biological activities. For instance, a versatile precursor was used for the synthesis of diverse heterocycles, including pyrrole, pyridine, coumarin, and others, showcasing their potential in insecticidal agents against pests like Spodoptera littoralis (Fadda et al., 2017).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
The structural modification of certain heterocycles has been investigated to improve metabolic stability, with research showing how variations in the heterocyclic rings can maintain in vitro potency and in vivo efficacy, while reducing metabolic deacetylation. This research highlights the importance of these compounds in the development of cancer therapeutics (Stec et al., 2011).
Antimalarial and Antiviral Applications
Compounds have been synthesized and evaluated for their antimalarial activity, with some showing promising results in in vitro studies. Additionally, the COVID-19 pandemic has spurred investigations into the antiviral properties of these sulfonamide derivatives, highlighting their potential in drug development (Fahim & Ismael, 2021).
Antibacterial and Antifungal Activities
Several studies have synthesized and assessed the antibacterial and antifungal activities of new compounds, demonstrating the potential of these heterocyclic compounds in addressing microbial resistance and providing new avenues for antimicrobial drug development. The synthesis of compounds such as 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and their derivatives has shown good activities against various bacterial strains, indicating their importance in medicinal chemistry (Almajan et al., 2010).
Anticancer Agents
The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to improve its anticancer effects by replacing the acetamide group with alkylurea has been explored. This research not only contributes to the understanding of PI3K inhibitors but also offers insights into the design of anticancer agents with lower toxicity (Wang et al., 2015).
properties
IUPAC Name |
2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O3S2/c23-18-9-5-4-6-16(18)14-24-21(30)15-33-22-11-10-19-26-27-20(29(19)28-22)12-13-25-34(31,32)17-7-2-1-3-8-17/h1-11,25H,12-15H2,(H,24,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQIGUVPDAHCNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)
![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![4-{3-[3-Fluoro-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropoxy}-3-methoxybenzaldehyde](/img/structure/B2397561.png)



![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2397567.png)


![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)